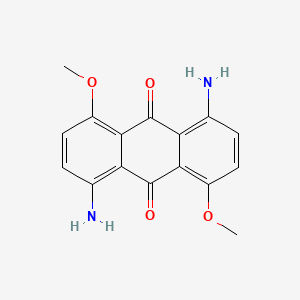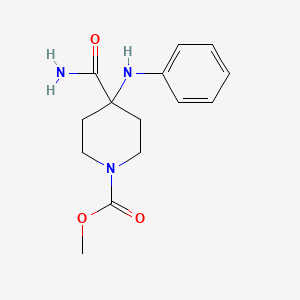
N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide is a chemical compound that features a purine base with a chloro substituent and a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide typically involves the reaction of 6-chloropurine with a tetrahydrofuran derivative under specific conditions. For instance, one method involves the coupling of 6-chloropurine with a bromoether in the presence of potassium carbonate in dimethyl sulfoxide (DMSO) at room temperature for an extended period .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems could enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium amide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in nucleotide synthesis, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
9-(Tetrahydro-2-furanyl)-9H-purin-6-amine (SQ 22,536): This compound shares a similar purine base structure but differs in its substituents.
tert-Butyl N-(6-Chloro-9H-purin-2-yl)carbamate: Another compound with a similar purine base but different functional groups.
Uniqueness
N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide is unique due to its specific combination of a chloro substituent and a tetrahydrofuran ring, which may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
Número CAS |
91090-24-3 |
|---|---|
Fórmula molecular |
C11H12ClN5O2 |
Peso molecular |
281.70 g/mol |
Nombre IUPAC |
N-[6-chloro-9-[(2S)-oxolan-2-yl]purin-2-yl]acetamide |
InChI |
InChI=1S/C11H12ClN5O2/c1-6(18)14-11-15-9(12)8-10(16-11)17(5-13-8)7-3-2-4-19-7/h5,7H,2-4H2,1H3,(H,14,15,16,18)/t7-/m0/s1 |
Clave InChI |
AVLFYCLDRBVFHO-ZETCQYMHSA-N |
SMILES isomérico |
CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2[C@@H]3CCCO3 |
SMILES canónico |
CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2C3CCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



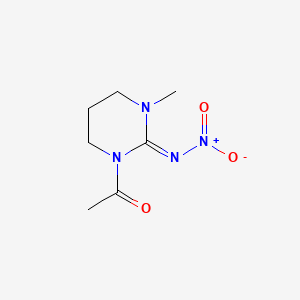
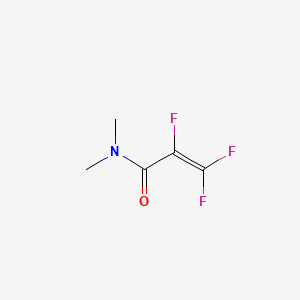
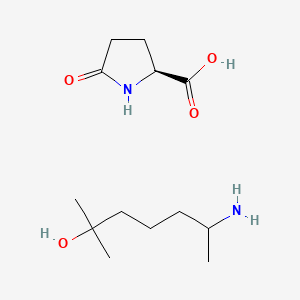





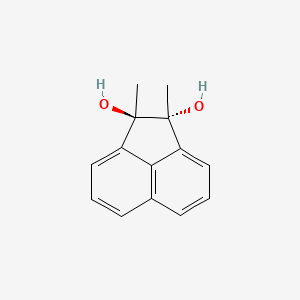
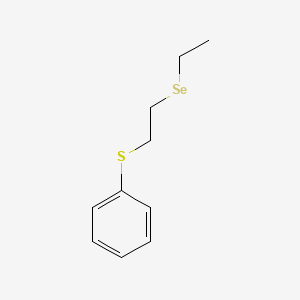
![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)
